Silver salicylate

Description

The exact mass of the compound Silver salicylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408900. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Silver salicylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silver salicylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

528-93-8 |

|---|---|

Molecular Formula |

C7H6AgO3 |

Molecular Weight |

245.99 g/mol |

IUPAC Name |

2-hydroxybenzoic acid;silver |

InChI |

InChI=1S/C7H6O3.Ag/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10); |

InChI Key |

ILMDEAUTBFNYPO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)O.[Ag] |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of Silver Salicylate from Salicylic Acid and Silver Nitrate

Authored by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silver salicylate is a chemical compound that integrates the antimicrobial efficacy of silver ions with the anti-inflammatory and analgesic properties of salicylic acid.[1] This dual functionality makes it a compound of significant interest in the pharmaceutical and medical fields, particularly for topical applications in wound care and dermatology.[1][2] This guide provides a comprehensive technical overview of the synthesis of silver salicylate from salicylic acid and silver nitrate, detailing the underlying chemical principles, a robust experimental protocol, characterization methods, and safety considerations. The synthesis is a straightforward precipitation reaction, yet a nuanced understanding of the process parameters is critical to ensure high purity and yield.

I. Foundational Chemical Principles

The synthesis of silver salicylate is predicated on a metathesis reaction, also known as a double displacement reaction, in an aqueous medium. The reaction involves the exchange of ions between two soluble salts: salicylic acid (which is sparingly soluble in water and is typically deprotonated with a base to form a soluble salicylate salt) and silver nitrate (which is highly soluble in water).

Reaction Mechanism

The core of the synthesis is the reaction between silver ions (Ag⁺) from silver nitrate and salicylate anions (C₇H₅O₃⁻) from salicylic acid.

Step 1: Deprotonation of Salicylic Acid

Salicylic acid (C₇H₆O₃) is a weak acid and has low solubility in water (approximately 2.2 mg/mL).[3] To facilitate the reaction, it is typically converted to a more soluble salt, such as sodium salicylate, by reacting it with a base like sodium hydroxide (NaOH).

C₇H₆O₃ + NaOH → NaC₇H₅O₃ + H₂O

Step 2: Precipitation of Silver Salicylate

When an aqueous solution of silver nitrate (AgNO₃) is added to the sodium salicylate solution, the silver ions and salicylate ions combine to form the sparingly soluble silver salicylate, which precipitates out of the solution.[4]

NaC₇H₅O₃(aq) + AgNO₃(aq) → AgC₇H₅O₃(s) + NaNO₃(aq)

The low solubility of silver salicylate in water drives the reaction to completion, resulting in the formation of a solid precipitate.

Key Reaction Parameters

Several factors influence the yield and purity of the synthesized silver salicylate:

-

Stoichiometry: A precise 1:1 molar ratio of salicylic acid to silver nitrate is crucial to ensure complete reaction and minimize unreacted starting materials in the final product.

-

Solvent: While water is the most common solvent, the solubility of salicylic acid is limited. Using a co-solvent system, such as an ethanol-water mixture, can enhance the solubility of salicylic acid. Salicylic acid's solubility is significantly higher in ethanol (about 333 to 370 mg/mL) compared to water.[3]

-

Temperature: The reaction is typically carried out at room temperature. Elevated temperatures can increase the solubility of silver salicylate, potentially leading to lower yields upon precipitation.

-

pH: The pH of the reaction mixture should be carefully controlled. An acidic pH will suppress the deprotonation of salicylic acid, hindering the reaction. A slightly basic or neutral pH is generally preferred.

II. Experimental Protocol: A Step-by-Step Guide

This section provides a detailed methodology for the synthesis of silver salicylate.

Materials and Reagents

-

Salicylic Acid (C₇H₆O₃)

-

Silver Nitrate (AgNO₃)

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Deionized Water

-

Beakers

-

Magnetic Stirrer and Stir Bar

-

Buchner Funnel and Flask

-

Filter Paper

-

Drying Oven

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of silver salicylate.

Detailed Procedure

-

Preparation of Sodium Salicylate Solution:

-

Accurately weigh a stoichiometric amount of salicylic acid.

-

Dissolve the salicylic acid in a minimal amount of ethanol in a beaker.

-

In a separate beaker, prepare a molar equivalent aqueous solution of sodium hydroxide.

-

Slowly add the sodium hydroxide solution to the salicylic acid solution while stirring continuously with a magnetic stirrer. This will form sodium salicylate.

-

-

Preparation of Silver Nitrate Solution:

-

In another beaker, accurately weigh a molar equivalent of silver nitrate.

-

Dissolve the silver nitrate in deionized water. It is important to use deionized water to avoid the precipitation of silver chloride from tap water. Silver nitrate is freely soluble in water.[3]

-

-

Precipitation of Silver Salicylate:

-

While continuously stirring the sodium salicylate solution, slowly add the silver nitrate solution dropwise.

-

A white precipitate of silver salicylate will form immediately.[4]

-

Continue stirring the mixture at room temperature for approximately 30-60 minutes to ensure the reaction goes to completion.

-

-

Isolation and Purification:

-

Set up a Buchner funnel with filter paper for vacuum filtration.

-

Pour the reaction mixture into the funnel and apply a vacuum to separate the precipitate.

-

Wash the collected solid with several portions of deionized water to remove any soluble impurities, such as sodium nitrate.

-

Finally, wash the precipitate with a small amount of ethanol to facilitate drying.

-

-

Drying:

-

Carefully transfer the filtered silver salicylate to a watch glass or drying dish.

-

Dry the product in a drying oven at a low temperature (e.g., 60-80°C) until a constant weight is achieved. Avoid high temperatures to prevent decomposition.

-

III. Physicochemical Characterization

Proper characterization of the synthesized silver salicylate is essential to confirm its identity, purity, and properties.

Characterization Techniques

A combination of spectroscopic and analytical techniques should be employed:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups and confirm the formation of the salicylate salt.

-

X-ray Diffraction (XRD): To determine the crystalline structure of the silver salicylate.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the compound and determine its decomposition temperature.

-

Elemental Analysis: To confirm the elemental composition (C, H, O, Ag) of the synthesized product.

Expected Physicochemical Properties

| Property | Value | Source |

| Appearance | White crystalline powder | [4] |

| Molecular Formula | C₇H₅AgO₃ | [4] |

| Molecular Weight | 244.98 g/mol | [] |

| Melting Point | Approx. 220-230°C | [4] |

| Solubility | Sparingly soluble in water, soluble in organic solvents | [4] |

Characterization Workflow Diagram

Caption: Workflow for the characterization of silver salicylate.

IV. Applications in Drug Development and Research

Silver salicylate's unique combination of properties makes it a valuable compound in various applications:

-

Antimicrobial Agent: The release of silver ions provides broad-spectrum antimicrobial activity against bacteria, fungi, and viruses, making it suitable for use in topical creams and wound dressings to prevent and treat infections.[1][4]

-

Anti-inflammatory and Analgesic: The salicylate component contributes anti-inflammatory and pain-relieving effects, which are beneficial for treating inflammatory skin conditions and minor injuries.[1]

-

Chemical Research: It can be used as a reagent or catalyst in various chemical reactions and for the synthesis of other silver-containing compounds.[4]

V. Safety and Handling

Both silver nitrate and salicylic acid require careful handling.

-

Silver Nitrate: It is a strong oxidizing agent and can cause severe skin burns and eye damage.[6] It is also corrosive to metals.[6] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7] Work in a well-ventilated area, preferably under a fume hood.[7] Store silver nitrate away from combustible materials and light, as it is photosensitive.[7][8]

-

Salicylic Acid: It can cause skin irritation. Avoid inhalation of dust.

-

Silver Salicylate: While generally considered to have low toxicity, appropriate PPE should still be worn during handling.

VI. Conclusion

The synthesis of silver salicylate from salicylic acid and silver nitrate is a reproducible and scalable process that yields a compound with significant therapeutic potential. By carefully controlling the reaction parameters and adhering to safety protocols, researchers and drug development professionals can effectively produce high-purity silver salicylate for a range of applications. The dual-action nature of this compound continues to make it a subject of interest for the development of novel antimicrobial and anti-inflammatory agents.

References

-

LookChem. SILVER SALICYLATE. [Link]

-

LookChem. Cas 528-93-8,SILVER SALICYLATE. [Link]

-

PubChem. Silver salicylate. [Link]

-

Kuujia.com. 528-93-8(Silver salicylate hydrate). [Link]

-

MDPI. Salicylic Acid-Mediated Silver Nanoparticle Green Synthesis: Characterization, Enhanced Antimicrobial, and Antibiofilm Efficacy. [Link]

-

PubMed. Silver(I) compounds of the anti-inflammatory agents salicylic acid and p-hydroxyl-benzoic acid which modulate cell function. [Link]

-

PharmacyLibrary. Salicylic Acid – Sodium Phenylbutyrate | Trissel's Stability of Compounded Formulations, 6th Edition. [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: silver nitrate. [Link]

-

ESPI Metals. Silver Nitrate. [Link]

-

Westlab. Silver Nitrate Safety Guide: Navigating Precautions in the Lab. [Link]

Sources

- 1. Cas 528-93-8,SILVER SALICYLATE | lookchem [lookchem.com]

- 2. 528-93-8(Silver salicylate hydrate) | Kuujia.com [kuujia.com]

- 3. pharmacylibrary.com [pharmacylibrary.com]

- 4. Page loading... [guidechem.com]

- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 7. westlab.com.au [westlab.com.au]

- 8. Silver Nitrate - ESPI Metals [espimetals.com]

An In-depth Technical Guide to the Formation Mechanism of Silver Salicylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, mechanism, and characterization of silver salicylate. As a compound of interest for its antimicrobial and anti-inflammatory properties, a thorough understanding of its formation is critical for reproducible synthesis and application development.[1][2]

The Core Mechanism: An Ionic Dance

The formation of silver salicylate is fundamentally a precipitation reaction driven by the electrostatic attraction between silver cations (Ag⁺) and salicylate anions (C₇H₅O₃⁻). The process is typically initiated by combining an aqueous solution of a soluble silver salt, most commonly silver nitrate (AgNO₃), with a source of salicylate ions.

The Reaction Pathway Unveiled:

The synthesis can be viewed as a two-step process occurring almost instantaneously in solution:

-

Deprotonation of Salicylic Acid: Salicylic acid (C₇H₆O₃) is a weak acid. In solution, its carboxylic acid group (-COOH) must first lose a proton (H⁺) to become the negatively charged salicylate anion. This is an acid-base equilibrium. The reaction is often facilitated by using sodium salicylate directly or by adding a base, such as sodium hydroxide (NaOH), to a solution of salicylic acid, which drives the equilibrium towards the formation of the salicylate anion.[3]

-

Precipitation: Once the salicylate anions are available in solution, the addition of silver ions leads to the formation of the sparingly soluble silver salicylate salt, which precipitates out of the solution as a white solid.[1][3]

The overall chemical equation when starting with salicylic acid and silver nitrate is:

C₇H₆O₃(aq) + AgNO₃(aq) ⇌ Ag(C₇H₅O₃)(s) + HNO₃(aq)

This equilibrium highlights a crucial experimental consideration: the pH of the reaction medium. The formation of nitric acid (HNO₃) as a byproduct acidifies the solution, which can shift the equilibrium back towards the reactants, potentially reducing the yield. Therefore, maintaining a neutral or slightly alkaline pH is often necessary for achieving high yields.

Caption: Reaction mechanism of silver salicylate formation.

Experimental Protocol for Synthesis

This protocol describes a standard laboratory procedure for synthesizing silver salicylate. The causality behind each step is explained to ensure both reproducibility and a deeper understanding of the process.

Reactant Properties:

| Compound | Molar Mass ( g/mol ) | Appearance | Solubility in Water |

| Salicylic Acid | 138.12 | White crystalline solid | Sparingly soluble |

| Silver Nitrate | 169.87 | Colorless crystals | Highly soluble |

| Silver Salicylate | 244.98 | White crystalline powder | Sparingly soluble (0.95 mg/ml at 23°C)[2][4][5] |

Step-by-Step Methodology:

-

Preparation of Salicylate Solution:

-

Action: Dissolve a precise amount of salicylic acid in a suitable solvent, such as ethanol or deionized water containing a stoichiometric equivalent of sodium hydroxide.

-

Rationale (Expertise): Salicylic acid's low aqueous solubility is overcome by using a co-solvent like ethanol or by converting it to the highly soluble sodium salicylate salt in situ with NaOH. This ensures a homogeneous solution for a controlled reaction.

-

-

Preparation of Silver Nitrate Solution:

-

Action: Separately, dissolve a stoichiometric equivalent of silver nitrate in deionized water.

-

Rationale (Trustworthiness): Using a separate solution prevents premature precipitation and allows for controlled addition. Silver nitrate is light-sensitive, so preparing this solution fresh and protecting it from prolonged light exposure is crucial to prevent the photoreduction of silver ions.[2][4]

-

-

The Precipitation Reaction:

-

Action: Slowly add the silver nitrate solution dropwise to the vigorously stirring salicylate solution. A white precipitate of silver salicylate will form immediately.

-

Rationale (Expertise): Dropwise addition with constant stirring is critical. It prevents localized high concentrations of reactants, which could lead to the formation of an amorphous, difficult-to-filter solid. This method promotes the growth of more uniform crystals.

-

-

Isolation and Purification:

-

Action: After the addition is complete, continue stirring for a short period to ensure the reaction goes to completion. Collect the precipitate by vacuum filtration. Wash the collected solid several times with deionized water, followed by a small amount of a volatile solvent like ethanol.

-

Rationale (Trustworthiness): Washing with deionized water removes any unreacted starting materials and soluble byproducts (e.g., sodium nitrate). The subsequent ethanol wash helps to displace the water, facilitating faster drying.

-

-

Drying:

-

Action: Dry the purified silver salicylate in a desiccator or a vacuum oven at a moderate temperature (e.g., 50-60°C).

-

Rationale: Proper drying is essential to remove residual solvents and obtain an accurate yield. Overheating should be avoided as it can lead to the decomposition of the product.

-

Caption: Experimental workflow for silver salicylate synthesis.

Physicochemical Characterization

Confirming the identity and purity of the synthesized silver salicylate is a critical, self-validating step. A combination of analytical techniques should be employed.

| Technique | Purpose | Expected Result |

| FTIR Spectroscopy | To identify functional groups. | Disappearance of the broad O-H stretch from the carboxylic acid of salicylic acid (typically ~2500-3300 cm⁻¹). Appearance of characteristic peaks for the coordinated carboxylate group and the phenolic -OH group.[6] |

| Melting Point | To assess purity. | A sharp melting point around 220-230°C indicates high purity.[1] |

| Thermal Gravimetric Analysis (TGA) | To determine thermal stability and decomposition pattern. | A decomposition step corresponding to the loss of the salicylate ligand, leaving behind silver or silver oxide.[7] |

| UV-Vis Spectroscopy | To observe electronic transitions. | Characteristic absorbance peaks related to the salicylate chromophore. |

graph "Characterization Workflow" { graph [layout=dot, rankdir=TB, splines=true, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];// Start node Start [label="Synthesized Silver Salicylate Powder", fillcolor="#EA4335", fontcolor="#FFFFFF"]; // Techniques FTIR [label="FTIR Spectroscopy\n(Functional Group ID)", fillcolor="#FBBC05", fontcolor="#202124"]; MP [label="Melting Point Analysis\n(Purity Check)", fillcolor="#FBBC05", fontcolor="#202124"]; TGA [label="Thermal Analysis (TGA)\n(Stability)", fillcolor="#FBBC05", fontcolor="#202124"]; UVVis [label="UV-Vis Spectroscopy\n(Electronic Transitions)", fillcolor="#FBBC05", fontcolor="#202124"]; // Results FTIR_Result [label="Confirms Carboxylate Formation", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; MP_Result [label="Sharp MP ~220-230°C", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; TGA_Result [label="Decomposition Profile", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; UVVis_Result [label="Characteristic Spectrum", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; // Connections Start -> {FTIR, MP, TGA, UVVis} [arrowhead=vee]; FTIR -> FTIR_Result; MP -> MP_Result; TGA -> TGA_Result; UVVis -> UVVis_Result;

}

Caption: Workflow for the physicochemical characterization.

References

- SILVER SALICYLATE 528-93-8 wiki. (n.d.).

- Cas 528-93-8,SILVER SALICYLATE - LookChem. (n.d.).

- SILVER SALICYLATE - LookChem. (n.d.).

- SILVER SALICYLATE | 528-93-8 - ChemicalBook. (n.d.).

- Silver(I) compounds of the anti-inflammatory agents salicylic acid and p-hydroxyl-benzoic acid which modulate cell function. (n.d.). PubMed.

- Salicylic Acid-Mediated Silver Nanoparticle Green Synthesis: Characterization, Enhanced Antimicrobial, and Antibiofilm Efficacy. (2025). PMC - NIH.

- A Simple Sonochemical Route for Synthesis Silver Selenide Nanoparticles From SeCl4 and Silver Salicylate. (2016). ResearchGate.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Cas 528-93-8,SILVER SALICYLATE | lookchem [lookchem.com]

- 3. Silver(I) compounds of the anti-inflammatory agents salicylic acid and p-hydroxyl-benzoic acid which modulate cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SILVER SALICYLATE|lookchem [lookchem.com]

- 5. SILVER SALICYLATE | 528-93-8 [chemicalbook.com]

- 6. Salicylic Acid-Mediated Silver Nanoparticle Green Synthesis: Characterization, Enhanced Antimicrobial, and Antibiofilm Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Researcher's Guide to the Definitive Crystal Structure Analysis of Silver Salicylate

Foreword: Charting Unexplored Territory

To the researchers, scientists, and drug development professionals who advance our understanding of the material world, this guide is offered. Silver salicylate, a compound with the chemical formula Ag(C₇H₅O₃), is recognized for its antimicrobial and anti-inflammatory properties, stemming from the synergistic action of silver ions and the salicylate moiety.[1][2] While its synthesis and basic properties are established, a detailed, publicly accessible, and validated crystal structure remains elusive in the scientific literature. This absence of a definitive three-dimensional atomic arrangement represents a significant knowledge gap, hindering efforts to correlate its structure with its physicochemical properties, stability, and biological activity.

This technical guide is structured not as a review of a known entity, but as a comprehensive roadmap for the de novo determination of silver salicylate's crystal structure. We will proceed with full scientific integrity, outlining a self-validating workflow that begins with the synthesis of high-quality single crystals and culminates in a complete and publishable crystallographic and characterization data set. Every step is explained with the causality and expertise of a seasoned researcher, providing not just the 'how,' but the critical 'why' behind each methodological choice.

Synthesis and Crystallization: The Foundation of Quality Data

The journey to a crystal structure begins with the material itself. The quality of the final structural model is inextricably linked to the quality of the single crystal used for analysis. Our primary objective is to synthesize pure, crystalline silver salicylate and then to grow well-ordered, single crystals of suitable size and quality for X-ray diffraction.

Synthesis of Polycrystalline Silver Salicylate

The synthesis is based on a straightforward aqueous precipitation reaction between a soluble silver salt and a soluble salicylate salt.[2] This method is chosen for its efficiency and the ease of purification of the resulting product.

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 M solution of silver nitrate (AgNO₃) in deionized water. Rationale: Silver nitrate is a common, highly soluble source of Ag⁺ ions.

-

Prepare a 0.1 M solution of sodium salicylate (NaC₇H₅O₃) in deionized water. Rationale: Sodium salicylate provides the salicylate anion and its high solubility ensures a complete reaction.

-

-

Precipitation:

-

In a light-protected vessel (e.g., an amber glass beaker or a flask wrapped in aluminum foil), slowly add the silver nitrate solution dropwise to the sodium salicylate solution with constant stirring at room temperature. Rationale: Silver salicylate is light-sensitive.[2] Slow, dropwise addition with stirring promotes the formation of a uniform, fine precipitate and prevents the trapping of impurities.

-

A white precipitate of silver salicylate will form immediately.

-

-

Purification:

-

Isolate the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid three times with deionized water to remove any unreacted starting materials and the sodium nitrate byproduct.

-

Wash the solid once with a small amount of ethanol to aid in drying.

-

Dry the purified white powder in a vacuum desiccator, protected from light, for 24 hours. This yields the bulk polycrystalline material for phase identification and further characterization.

-

Single Crystal Growth: A Matter of Patience and Precision

Growing single crystals suitable for X-ray diffraction requires creating conditions where molecules can slowly and methodically arrange themselves into a perfect lattice.[3] We will employ a slow evaporation technique, a robust method for compounds with moderate solubility.

Protocol:

-

Solvent Selection: Prepare a saturated solution of the synthesized polycrystalline silver salicylate in a suitable solvent. Given its slight solubility in water and better solubility in organic solvents, a mixed-solvent system (e.g., ethanol/water or acetone/water) may be optimal.[1] The ideal solvent system must be determined empirically by testing small-scale solubility.

-

Crystallization Setup:

-

Dissolve a small amount of the polycrystalline silver salicylate in the chosen solvent system with gentle warming to achieve saturation.

-

Filter the warm, saturated solution through a syringe filter (0.22 µm) into a clean, small beaker or vial. Rationale: This removes any dust or undissolved microcrystals that could act as unwanted nucleation sites, leading to a shower of tiny crystals instead of a few large ones.

-

Cover the mouth of the vial with parafilm.

-

Using a fine needle, pierce 2-3 small holes in the parafilm. Rationale: This is the critical step. The small holes restrict the rate of solvent evaporation, forcing the solution to become supersaturated very slowly, which is the ideal condition for growing large, well-ordered crystals.[3]

-

-

Incubation: Place the vial in a vibration-free, dark location at a constant temperature. Allow the setup to stand undisturbed for several days to weeks.

-

Harvesting: Once well-formed, transparent crystals with sharp edges are observed, carefully harvest them from the solution using a spatula or forceps.[3] Wash them gently with a small amount of the mother liquor and dry them on filter paper.

The Crystallographic Workflow: From Crystal to Structure

With high-quality single crystals in hand, we can proceed to the core of the analysis: determining the atomic arrangement using X-ray diffraction. This workflow is designed to be self-validating by correlating single-crystal data with bulk sample analysis.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=vee];

} enddot Caption: Workflow for Crystal Structure Determination.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4]

Methodology:

-

Crystal Selection: Under a polarizing microscope, select a suitable single crystal. An ideal crystal should be transparent, free of cracks or defects, and have dimensions of approximately 0.1-0.3 mm in all directions.[3] It should exhibit uniform extinction of polarized light every 90 degrees of rotation.

-

Mounting: Mount the selected crystal onto a cryoloop using a minimal amount of cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K). Rationale: Cooling minimizes thermal motion of the atoms, leading to sharper diffraction spots and a more precise structure. It also protects the crystal from potential radiation damage.

-

Data Collection:

-

Center the crystal on a modern single-crystal X-ray diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., CCD or CMOS).[5][6]

-

Perform an initial unit cell determination from a few frames of data.

-

Based on the unit cell, devise a complete data collection strategy to measure the intensities of a large number of unique reflections with adequate redundancy and coverage of the reciprocal space.

-

-

Data Processing:

-

Integrate the raw diffraction images to determine the intensity and position of each reflection.

-

Apply corrections for factors such as Lorentz-polarization effects, absorption, and potential crystal decay.

-

Determine the crystal system and space group from the symmetry of the diffraction pattern.

-

Structure Solution and Refinement

This is the computational process of converting the processed diffraction data into a chemically sensible atomic model.

Methodology:

-

Structure Solution: The primary challenge is the "phase problem." Since detectors only measure intensity (amplitude squared), the phase information for each reflection is lost. This is solved using either direct methods or Patterson methods, which are powerful algorithms capable of locating the positions of the heavy silver atoms.

-

Model Building: Once the positions of the silver atoms are known, the lighter atoms (oxygen, carbon) can be located from a difference Fourier map.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization algorithm. This process iteratively adjusts atomic coordinates, and atomic displacement parameters (which model thermal vibration) to improve the agreement between the observed structure factors (|Fₒ|) and the calculated structure factors (|F꜀|) from the model. The quality of the refinement is monitored by the R-factor; a value below 5% (R1 < 0.05) is typically considered excellent for a well-behaved structure.

Powder X-ray Diffraction (PXRD)

PXRD is essential for confirming that the structure determined from a single crystal is representative of the bulk, polycrystalline material synthesized initially.

Methodology:

-

Sample Preparation: Gently grind the polycrystalline silver salicylate into a fine, homogeneous powder. Pack the powder into a sample holder.

-

Data Collection: Collect a powder diffraction pattern using a powder diffractometer, typically with Cu Kα radiation. The data is collected as a plot of intensity versus the diffraction angle 2θ.

-

Analysis:

-

Phase Purity: Compare the experimental PXRD pattern to the pattern simulated from the single-crystal structure solution. A good match confirms the phase purity of the bulk sample.

-

Unit Cell Refinement: The positions of the diffraction peaks in the experimental pattern can be used to refine the unit cell parameters for the bulk material, providing a highly accurate measurement.

-

Complementary Characterization: A Multi-faceted Approach

While XRD provides the definitive atomic coordinates, other analytical techniques provide crucial, complementary information that validates and enriches the structural model.

Spectroscopic Analysis (FTIR & Raman)

Vibrational spectroscopy is highly sensitive to chemical bonding and molecular symmetry. It is the ideal tool to confirm the coordination mode of the salicylate ligand to the silver ion.

Expected Observations:

-

Salicylic Acid: Shows a characteristic C=O stretch for the carboxylic acid at ~1680-1700 cm⁻¹ and a broad O-H stretch from ~2500-3300 cm⁻¹.

-

Silver Salicylate: Upon deprotonation and coordination to silver, the carboxylic acid C=O stretch is replaced by two distinct stretches: an asymmetric (νₐₛ) and a symmetric (νₛ) carboxylate stretch. The separation between these two peaks (Δν = νₐₛ - νₛ) is diagnostic of the coordination mode (monodentate, bidentate chelation, or bridging). Based on previous studies of salicylate on silver surfaces, coordination is expected primarily through the carboxylate group.

Table 1: Expected Vibrational Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale for Change in Silver Salicylate |

|---|---|---|

| Carboxylic Acid O-H | 2500-3300 (broad) | Disappears upon deprotonation. |

| Carboxylic Acid C=O | 1680-1700 | Replaced by asymmetric and symmetric COO⁻ stretches. |

| Asymmetric COO⁻ | ~1550-1610 | Appearance confirms carboxylate formation. |

| Symmetric COO⁻ | ~1380-1420 | Appearance confirms carboxylate formation. |

| Phenolic O-H | ~3200-3600 | May shift or broaden depending on involvement in hydrogen bonding. |

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information about the thermal stability, decomposition pathway, and the presence of solvent molecules in the crystal lattice.

Methodology:

-

TGA Protocol: Heat a small, accurately weighed sample (5-10 mg) of silver salicylate under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min). The instrument records the mass of the sample as a function of temperature.

-

DSC Protocol: Heat a small sample under similar conditions. The DSC measures the heat flow into or out of the sample relative to a reference, identifying phase transitions, melting, and decomposition events as endothermic or exothermic peaks.

Expected Results:

-

Initial Mass Loss: Any mass loss observed at low temperatures (~50-120 °C) would likely correspond to the loss of lattice or adsorbed solvent (e.g., water), which should be consistent with the crystal structure.

-

Decomposition: A significant mass loss at higher temperatures will indicate the decomposition of the compound. The final residual mass should correspond to the theoretical percentage of metallic silver, confirming the stoichiometry of the compound. For Ag(C₇H₅O₃), the theoretical silver content is ~43.8%.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=vee];

} enddot Caption: Integrated Analytical Approach.

Structural Insights and Data Reporting

Upon successful completion of the workflow, a wealth of information will be available. The final refined crystal structure will reveal:

-

Coordination Environment: The precise geometry around the silver(I) ion, including the number of coordinated salicylate ligands and the Ag-O bond lengths and angles. It may reveal a simple salt structure or a more complex coordination polymer.

-

Ligand Conformation: The planarity and internal geometry of the salicylate anion within the crystal lattice.

-

Intermolecular Interactions: The presence and nature of non-covalent interactions, such as hydrogen bonding (e.g., involving the phenolic -OH group) or π-π stacking between aromatic rings, which dictate the overall crystal packing.

-

Crystallographic Data: A complete set of crystallographic parameters as summarized in Table 2.

Table 2: Standard Crystallographic Data Table

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | C₇H₅AgO₃ | (Determined) |

| Formula Weight | g/mol | 244.98 |

| Crystal System | e.g., Monoclinic | (Determined) |

| Space Group | e.g., P2₁/c | (Determined) |

| a, b, c (Å) | Unit cell dimensions | (Determined) |

| α, β, γ (°) | Unit cell angles | (Determined) |

| V (ų) | Unit cell volume | (Determined) |

| Z | Formula units per cell | (Determined) |

| Dcalc (g/cm³) | Calculated density | (Determined) |

| R1, wR2 | Final R-factors | (Determined) |

| GOF | Goodness-of-fit | (Determined) |

The final step is to prepare the data for dissemination. This involves creating a Crystallographic Information File (CIF), the standard format for reporting crystal structures, and depositing it with a crystallographic database (e.g., the Cambridge Structural Database, CSD) to make the findings accessible to the global scientific community.

Conclusion and Outlook

This guide has outlined a rigorous, field-proven methodology for the definitive determination of the crystal structure of silver salicylate. By integrating synthesis, single-crystal and powder X-ray diffraction, spectroscopy, and thermal analysis, a researcher can produce a complete, validated, and publishable structural analysis. The successful elucidation of this structure will provide the fundamental atomic-level understanding required to rationally explain its properties and to guide the future development of new silver-based therapeutic agents.

References

- 1. Silver salicylate | C7H6AgO3 | CID 90473112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Silver salicylate, Ag(C7H5O3) | C7H6AgO3 | CID 24201322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GMD - Salicylic acid - InChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10) [gmd.mpimp-golm.mpg.de]

- 5. silver (2S)-2-hydroxypropanoate | C3H5AgO3 | CID 76972627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzoic acid, 2-hydroxy-, ethyl ester [webbook.nist.gov]

An In-Depth Technical Guide to the Chemical Properties and Characterization of Silver Salicylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive exploration of silver salicylate, a compound of significant interest for its potential therapeutic applications. We will delve into its fundamental chemical properties, provide detailed protocols for its synthesis and characterization, and discuss the scientific rationale underpinning these experimental choices. This document is designed to be a valuable, practical resource for professionals engaged in the research and development of this promising molecule.

Introduction: The Scientific Rationale for Investigating Silver Salicylate

Silver salicylate is an organic silver salt that uniquely combines the therapeutic benefits of two well-established moieties: the anti-inflammatory and analgesic properties of salicylate and the potent, broad-spectrum antimicrobial activity of silver ions. This dual-action profile makes it a compelling candidate for a range of applications, particularly in advanced wound care, topical antimicrobial formulations, and as a component in novel drug delivery systems. A profound understanding of its chemical properties and a robust framework for its characterization are essential for its effective and safe application.

Core Chemical Properties of Silver Salicylate

A thorough grasp of the intrinsic chemical properties of silver salicylate is fundamental to its scientific study and application. These properties govern its behavior in different environments and are critical for formulation design, stability assessment, and predicting its biological activity.

Synthesis and Formation

The most prevalent and efficient method for synthesizing silver salicylate is through a precipitation reaction between a soluble silver salt, typically silver nitrate, and a salicylate salt, such as sodium salicylate, in an aqueous medium.

Underlying Principle: The reaction leverages the low aqueous solubility of silver salicylate. When solutions of the precursor salts are combined, the silver and salicylate ions meet and precipitate out of the solution as a solid.

Reaction: C₇H₅NaO₃(aq) + AgNO₃(aq) → AgC₇H₅O₃(s) + NaNO₃(aq)

The purity and crystallinity of the resulting silver salicylate are influenced by factors such as reactant concentrations, temperature, pH, and the rate of addition.

Experimental Protocol: Synthesis of Silver Salicylate

-

Reagent Preparation:

-

Prepare a 0.1 M solution of silver nitrate (AgNO₃) in deionized water.

-

Prepare a 0.1 M solution of sodium salicylate (C₇H₅NaO₃) in deionized water.

-

-

Precipitation:

-

In a light-protected vessel (e.g., a beaker wrapped in aluminum foil), slowly add the silver nitrate solution to the sodium salicylate solution dropwise while stirring continuously.

-

A white precipitate of silver salicylate will form immediately.

-

-

Digestion and Isolation:

-

Continue stirring the suspension for 1-2 hours at room temperature to allow the precipitate to fully form and age.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

-

Washing and Purification:

-

Wash the collected solid several times with deionized water to remove any unreacted starting materials and sodium nitrate byproduct.

-

Follow with a wash using a small amount of ethanol to aid in drying.

-

-

Drying:

-

Dry the purified silver salicylate in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

-

Storage:

-

Store the final product in a tightly sealed, amber-colored container to protect it from light and moisture.

-

Molecular Structure

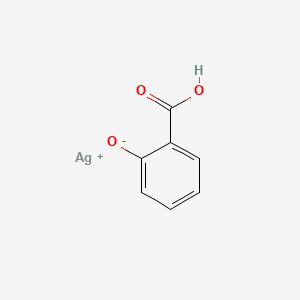

Silver salicylate consists of a silver(I) cation (Ag⁺) ionically bonded to the carboxylate group of the salicylate anion. The salicylate anion features a planar aromatic ring with a hydroxyl group positioned ortho to the carboxylate, which can participate in intramolecular hydrogen bonding.

Figure 1: Ionic interaction in silver salicylate.

Solubility and Stability

Silver salicylate is sparingly soluble in water, a property that is beneficial for its application in topical formulations, as it facilitates a sustained release of the active silver and salicylate ions. Its solubility can be modulated by pH and the presence of complexing agents.

A critical stability consideration for silver salicylate is its photosensitivity. Exposure to light, particularly UV radiation, can induce photoreduction of the silver ions to metallic silver, resulting in a darkening of the compound. Consequently, proper storage in light-protected containers is imperative.

Table 1: Key Physicochemical Properties of Silver Salicylate

| Property | Value | Citation |

| Molecular Formula | AgC₇H₅O₃ | [1] |

| Molar Mass | ~244.98 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | Decomposes upon heating | [1] |

| Water Solubility | Sparingly soluble (approx. 0.95 mg/mL at 23°C) | [2] |

Comprehensive Characterization Methodologies

A multi-faceted analytical approach is crucial for the unambiguous characterization of silver salicylate, confirming its identity, purity, and structural properties.

Spectroscopic Characterization

FTIR spectroscopy is a cornerstone technique for verifying the formation of silver salicylate by identifying the characteristic vibrational modes of its functional groups and confirming the deprotonation of the carboxylic acid.

Experimental Protocol: FTIR Analysis of Silver Salicylate

-

Sample Preparation: Prepare a solid sample by intimately mixing approximately 1-2 mg of silver salicylate with 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, for a quicker analysis, utilize an Attenuated Total Reflectance (ATR) accessory, placing a small amount of the powder directly onto the ATR crystal.

-

Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Data Analysis: Analyze the resulting spectrum for key vibrational bands and compare it to the spectrum of salicylic acid.

Key Spectral Interpretations:

-

Absence of Carboxylic Acid O-H Stretch: The broad absorption band characteristic of the hydrogen-bonded O-H group in the carboxylic acid of salicylic acid (typically around 3000 cm⁻¹) should be absent.

-

Shift of the C=O Stretch: The sharp carbonyl (C=O) stretching vibration of the carboxylic acid in salicylic acid (around 1650-1700 cm⁻¹) will be replaced by asymmetric and symmetric stretching bands of the carboxylate anion (COO⁻) at lower wavenumbers, typically in the regions of 1550-1610 cm⁻¹ and 1380-1420 cm⁻¹, respectively.

-

Presence of Phenolic O-H Stretch: A broad band corresponding to the phenolic O-H stretch should be present, usually in the region of 3200-3400 cm⁻¹.

-

Aromatic Ring Vibrations: Characteristic peaks for the aromatic C=C stretching will be observed in the 1450-1600 cm⁻¹ region.

Figure 2: Workflow for FTIR characterization.

UV-Vis spectroscopy is employed to investigate the electronic transitions within the aromatic system of the salicylate moiety and can serve as a tool to monitor the stability of silver salicylate in solution.

Experimental Protocol: UV-Vis Analysis of Silver Salicylate

-

Sample Preparation: Prepare a dilute solution of silver salicylate in a suitable solvent, such as ethanol or methanol, to achieve an absorbance within the linear range of the spectrophotometer (typically below 1.5).

-

Data Acquisition: Record the UV-Vis absorption spectrum from 200 to 400 nm using a quartz cuvette. Use the pure solvent as a blank for baseline correction.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Expected Spectral Features: The UV-Vis spectrum will exhibit characteristic absorption bands corresponding to the π → π* electronic transitions of the salicylate aromatic ring, typically with maxima around 230 nm and 300 nm. Any appearance of a broad absorption band in the visible region (around 400-500 nm) over time can indicate the formation of silver nanoparticles due to degradation.

Thermal Analysis

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are critical for determining the thermal stability and decomposition profile of silver salicylate.

TGA provides quantitative information on the mass changes of a material as a function of temperature, revealing its decomposition pattern and thermal stability limits.

Experimental Protocol: TGA of Silver Salicylate

-

Sample Preparation: Accurately weigh 5-10 mg of the dried silver salicylate sample into a TGA crucible (typically alumina or platinum).

-

Data Acquisition: Heat the sample from ambient temperature to approximately 600 °C at a constant heating rate of 10 °C/min under an inert nitrogen atmosphere (flow rate of 20-50 mL/min).

-

Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to determine the onset temperature of decomposition and the percentage of mass loss in each decomposition step.

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the identification of thermal events like melting and decomposition.

Experimental Protocol: DSC of Silver Salicylate

-

Sample Preparation: Accurately weigh 2-5 mg of silver salicylate into a hermetically sealed aluminum DSC pan.

-

Data Acquisition: Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 300 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

Data Analysis: Examine the DSC thermogram for endothermic (heat-absorbing) and exothermic (heat-releasing) events. Silver salicylate is expected to show a sharp endothermic peak corresponding to its melting, immediately followed by an exothermic peak representing its decomposition.

Table 2: Representative Thermal Analysis Data for Silver Salicylate

| Technique | Expected Observation | Interpretation |

| TGA | Significant mass loss beginning in the range of 220-250 °C | Onset of thermal decomposition |

| DSC | A sharp endothermic peak followed by a broad exothermic peak | Melting immediately followed by decomposition |

X-ray Diffraction (XRD)

Powder XRD is an indispensable technique for confirming the crystalline nature of the synthesized silver salicylate and for phase identification.

Experimental Protocol: Powder XRD of Silver Salicylate

-

Sample Preparation: Gently grind the silver salicylate powder using a mortar and pestle to ensure a fine, homogeneous sample with random crystallite orientation.

-

Data Acquisition: Mount the powdered sample on a zero-background sample holder. Collect the diffraction pattern over a 2θ range of 5° to 80° using Cu Kα radiation.

-

Data Analysis: The resulting diffractogram, with its unique set of diffraction peaks (d-spacings), serves as a fingerprint for the crystalline structure of silver salicylate. This pattern can be compared to reference databases or the patterns of the starting materials to confirm the formation of the desired crystalline product and assess its phase purity.

Figure 3: Logical flow of characterization techniques.

Safety and Handling

Silver salicylate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Direct contact with skin and eyes should be avoided. Due to its photosensitivity, it must be stored in a cool, dark, and dry environment.

Conclusion

The comprehensive characterization of silver salicylate through a synergistic application of spectroscopic, thermal, and crystallographic techniques is paramount for its successful development and application in the pharmaceutical and medical fields. This guide has provided a detailed framework, including practical experimental protocols, for the synthesis and rigorous analysis of this promising compound. By adhering to these methodologies, researchers can ensure the quality, purity, and consistency of their silver salicylate, thereby enabling reliable and reproducible downstream investigations into its biological efficacy.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16219359, Silver salicylate. Retrieved from [Link]

-

LookChem. (n.d.). SILVER SALICYLATE. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Solubility of Silver Salicylate in Organic Solvents

Abstract

Silver salicylate, a compound recognized for its potent antimicrobial properties, presents a significant formulation challenge due to its sparing solubility in aqueous media.[1] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and experimentally determining the solubility of silver salicylate in various organic solvents. Moving beyond a simple recitation of data, this document elucidates the core physicochemical principles governing solubility, presents a robust, field-proven protocol for its measurement, and discusses the critical implications of this data in the context of pharmaceutical development and chemical synthesis.

Introduction: The Formulation Imperative

Silver and its compounds have a long history in medicine, valued for their broad-spectrum antimicrobial activity against a host of bacteria, fungi, and viruses.[2][3] Silver salicylate (C₇H₅AgO₃) combines the bactericidal action of silver ions with the anti-inflammatory and keratolytic properties of salicylic acid.[4][5] This dual-action profile makes it a compound of significant interest for topical antimicrobial formulations and other therapeutic applications.

However, the practical application of silver salicylate is fundamentally constrained by its physicochemical properties. It is characterized as sparingly soluble in water, with a reported solubility of approximately 0.95 mg/mL at 23°C.[6][7] This limitation necessitates the use of non-aqueous or co-solvent systems to achieve therapeutically relevant concentrations. Consequently, a thorough understanding of its solubility in organic solvents is not merely an academic exercise but a critical prerequisite for successful formulation, enabling everything from the preparation of stock solutions for high-throughput screening to the development of stable, effective final drug products. This guide serves to bridge the gap between theoretical principles and practical application in the laboratory.

The Theoretical Framework: Predicting Solvent Efficacy

The solubility of an ionic salt like silver salicylate in an organic solvent is governed by the principle of "like dissolves like." The process hinges on the solvent's ability to overcome the lattice energy of the solid salt by solvating the individual silver (Ag⁺) and salicylate (C₇H₅O₃⁻) ions. The key solvent characteristics that dictate this interplay are its polarity, dielectric constant, and hydrogen bonding capability.

The Role of the Dielectric Constant (ε)

The dielectric constant of a solvent is a measure of its ability to insulate charges from one another. According to Coulomb's Law, the force of attraction between the Ag⁺ and salicylate ions is inversely proportional to the dielectric constant of the surrounding medium.[8][9]

-

High Dielectric Constant Solvents (ε > 15): Solvents like water, methanol, ethanol, and dimethyl sulfoxide (DMSO) possess high dielectric constants. They effectively shield the ions from each other, weakening the ionic bonds holding the crystal lattice together and promoting dissolution.[10][11]

-

Low Dielectric Constant Solvents (ε < 15): Non-polar solvents such as hexane, toluene, and diethyl ether have low dielectric constants. They are poor at insulating the ions, meaning the strong inter-ionic attraction persists, resulting in very low solubility.[12]

Table 1: Dielectric Constants of Common Organic Solvents

| Solvent | Class | Dielectric Constant (ε) at 20-25°C | Expected Solubility of Silver Salicylate |

|---|---|---|---|

| Water | Protic | 80.1 | Low |

| Methanol | Protic Alcohol | 32.7 | High |

| Ethanol | Protic Alcohol | 24.5 | High |

| Acetone | Aprotic Ketone | 20.7 | Moderate to High |

| Acetonitrile | Aprotic Nitrile | 37.5 | High |

| Dimethyl Sulfoxide (DMSO) | Aprotic Sulfoxide | 46.7 | High |

| Tetrahydrofuran (THF) | Aprotic Ether | 7.5 | Low to Moderate |

| Ethyl Acetate | Aprotic Ester | 6.0 | Low |

| Dichloromethane | Halogenated | 9.1 | Low to Moderate |

| Toluene | Aromatic | 2.4 | Very Low |

| Hexane | Aliphatic | 1.9 | Very Low |

(Data compiled from various sources, including[13])

Polarity and Hydrogen Bonding

While related to the dielectric constant, polarity and the specific ability to form hydrogen bonds provide a more nuanced view.

-

Protic Solvents (e.g., Alcohols): These solvents contain O-H or N-H bonds and can act as hydrogen bond donors. They are particularly effective at solvating the salicylate anion, specifically the carboxylate and hydroxyl groups, through strong hydrogen bonds.

-

Aprotic Polar Solvents (e.g., DMSO, Acetone): These solvents have large dipole moments but lack O-H bonds. They can act as hydrogen bond acceptors, solvating the Ag⁺ cation effectively, but are less effective at solvating the anion compared to protic solvents.

Based on these principles, polar protic solvents like methanol and ethanol are predicted to be excellent solvents for silver salicylate, followed closely by polar aprotic solvents like DMSO and acetonitrile. Solubility is expected to decrease significantly as solvent polarity and the dielectric constant decrease.

Experimental Determination of Equilibrium Solubility

While theoretical principles provide a strong predictive framework, precise quantitative data must be determined empirically. The Equilibrium Shake-Flask Method is the gold-standard technique for determining the thermodynamic solubility of a compound and is recognized by regulatory bodies like the FDA.[14][15][16]

Causality Behind the Method

This method is designed to achieve a true thermodynamic equilibrium between the undissolved solid solute and the saturated solution.[17] Shaking or agitation facilitates the dissolution process, while extended incubation at a controlled temperature ensures that the system reaches a stable state where the rate of dissolution equals the rate of precipitation.[14] Subsequent filtration separates the saturated solution from the excess solid, allowing for accurate concentration analysis.

Detailed Step-by-Step Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of silver salicylate in a given organic solvent at a specified temperature (e.g., 25°C).

Materials:

-

Silver Salicylate (high purity)

-

Solvent of interest (analytical grade or higher)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE, compatible with the organic solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, ICP-MS for silver analysis)

Procedure:

-

Preparation: Add an excess amount of silver salicylate to a series of vials. The key is to ensure that a visible amount of undissolved solid will remain at the end of the experiment, confirming that saturation has been achieved.[14]

-

Solvent Addition: Accurately add a known volume of the organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C ± 0.5°C). Agitate the samples at a moderate speed for a predetermined period. A typical duration is 24 to 48 hours to ensure equilibrium is reached.[14][15] Preliminary studies may be needed to determine the minimum time to reach equilibrium.

-

Phase Separation: After incubation, allow the vials to stand undisturbed at the same temperature for several hours to let the excess solid settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a chemical-resistant syringe filter (e.g., 0.22 µm PTFE) into a clean collection vial. This step is critical to remove all undissolved solid particles.

-

Dilution: Accurately dilute the filtered, saturated solution with an appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of silver salicylate in the diluted samples using a validated analytical method, such as HPLC-UV by detecting the salicylate moiety or ICP-MS by quantifying the silver content.

-

Calculation: Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[15]

Caption: Workflow for the Equilibrium Shake-Flask Solubility Method.

Critical Parameters for Trustworthy Data

The integrity of solubility data is paramount. Every protocol must be a self-validating system, and this is achieved by rigorously controlling key experimental variables.

-

Purity of Materials: Both the silver salicylate and the organic solvent must be of the highest possible purity. Impurities can alter the solvent properties or introduce competing equilibria, leading to erroneous results.[14]

-

Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant and uniform temperature (typically ± 0.5°C or better) throughout the equilibration and sampling process is arguably the most critical factor for reproducibility.[14]

-

Solid-State Analysis: It is good practice to analyze the solid phase remaining after the experiment (e.g., by XRD or DSC) to confirm that no phase transition or solvate formation has occurred. Such a change would mean the measured solubility is not that of the original compound.

-

Validated Analytical Method: The method used for quantification must be validated for linearity, accuracy, and precision in the relevant solvent matrix.

Caption: Key factors influencing the accuracy of solubility measurements.

Applications and Implications in Drug Development

Understanding the solubility of silver salicylate in organic solvents directly impacts several stages of the research and development pipeline.

-

Pre-formulation Studies: Solubility data in pharmaceutically acceptable solvents (e.g., ethanol, propylene glycol) is foundational for developing topical solutions, gels, or creams.

-

High-Throughput Screening (HTS): In early-stage discovery, kinetic solubility is often measured. This typically involves preparing a high-concentration stock solution of the compound in DMSO and then diluting it into an aqueous buffer.[18][19] Knowing the upper solubility limit in DMSO is crucial to prevent the compound from precipitating in the stock solution, which would invalidate the screening results.

-

Chemical Synthesis: For using silver salicylate as a reagent or precursor in organic reactions, selecting a solvent in which it is sufficiently soluble is essential for achieving good reaction kinetics and yield.[1]

Conclusion

The solubility of silver salicylate in organic solvents is a critical parameter that dictates its utility in both pharmaceutical and chemical applications. While theoretical principles based on polarity and dielectric constant provide a robust framework for solvent selection, precise, reproducible data must be obtained through rigorous experimental methods like the equilibrium shake-flask technique. By carefully controlling experimental variables, researchers can generate trustworthy data that is essential for overcoming the formulation challenges posed by this potent antimicrobial compound, thereby accelerating its path from the laboratory to practical application.

References

- Experiment 2: Solubility Equilibrium - Precipitates and Complexes of Silver(I). (2020). Source not available.

- Bonomo, R. P., Tabbì, G., & Vagliasindi, L. I. Solubility and Solubility Product Determination of a Sparingly Soluble Salt: A First-Level Laboratory Experiment.

- DETERMINATION OF THE SOLUBILITY OF A SPARINGLY SOLUBLE SALT BY RADIOTRACER METHOD. eGyanKosh.

- CH-314 Lab Experiment 3. Scribd.

- Determination of the solubility product of silver halides. LD DIDACTIC.

- Determination of the solubility product of silver halides. LD DIDACTIC.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Solubility Equilibria. Chemistry LibreTexts. (2022).

- The Dielectric Constant in Solubility and Solvent Systems. FTLOScience.

- BCS Methodology: Solubility, Permeability & Dissolution. FDA.

- Determine the solubility and solubility product of sparingly soluble, AgCl conductometrically. Source not available.

- Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Source not available.

- The Solubility of Silver Chloride. CHEM 355 EXPERIMENT 3.

- Solubility D

- Dissolution Testing and Acceptance Criteria: FDA Finalizes Guidance. RAPS. (2018).

- Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. FDA. (2018).

- Dissolution Testing of Immediate Release Solid Oral Dosage Forms. FDA.

- SILVER SALICYL

- How does the solubility of the ionic compounds depend on the dielectric constant of the medium? Quora. (2021).

- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.

- What is dielectric constant and how does it explain the reason why water is one of the best solvents. Chemistry Stack Exchange. (2019).

- Dielectric Constant Correlations With Solubility and Solubility Parameters. Scribd.

- Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. Federal Register. (2018).

- Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.

- SILVER SALICYL

- Ionic compounds are soluble in water and insoluble in organic solvents like ether chloroform benzene etc. because... Doubtnut.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). Source not available.

- The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations (IUPAC Technical Report). (2010). Pure and Applied Chemistry.

- Silver complex of salicylic acid and its hydrogel-cream in wound healing chemotherapy. Source not available.

- SILVER SALICYL

- The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluations.

- Introduction to IUPAC-NIST Solubilities D

- The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations (IUPAC Technical Report).

- Salicylic Acid. PubChem.

- Silver, Its Salts and Application in Medicine and Pharmacy. PMC - NIH. (2023).

- Salicylic Acid – Sodium Phenylbutyr

- Silver, Its Salts and Application in Medicine and Pharmacy. PubMed. (2023).

- Practical Physical Pharmacy: Lab 1 / Solubilization of components of pharmaceutical prepar

- Silver, Its Salts and Applic

- Bismuth. Wikipedia.

- Solubilities of Salicylic Acid in Pure Solvents and Binary Mixtures Containing Cosolven. Source not available.

- Silver salicyl

- Historically, salicylates were among the 1st of the NSAIDs to achieve. Source not available.

- Solvents and Polarity. University of Rochester Department of Chemistry.

- Preparation of silver salts of organic carboxylic acids.

Sources

- 1. Page loading... [guidechem.com]

- 2. Silver, Its Salts and Application in Medicine and Pharmacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Silver, Its Salts and Application in Medicine and Pharmacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Salicylic Acid | HOC6H4COOH | CID 338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. SILVER SALICYLATE|lookchem [lookchem.com]

- 7. Cas 528-93-8,SILVER SALICYLATE | lookchem [lookchem.com]

- 8. ftloscience.com [ftloscience.com]

- 9. quora.com [quora.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. doubtnut.com [doubtnut.com]

- 12. iunajaf.edu.iq [iunajaf.edu.iq]

- 13. Reagents & Solvents [chem.rochester.edu]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. fda.gov [fda.gov]

- 16. pharmatutor.org [pharmatutor.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. asianpubs.org [asianpubs.org]

- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

An In-depth Technical Guide to the Thermal Decomposition Pathway of Silver Salicylate

Abstract: This technical guide provides a comprehensive examination of the thermal decomposition pathway of silver salicylate (AgC₇H₅O₃). Targeted at researchers, scientists, and professionals in drug development, this document synthesizes current understanding of the material's thermal behavior, decomposition products, and underlying mechanisms. We will explore the key analytical techniques employed to elucidate this pathway, present detailed experimental protocols, and discuss the causality behind methodological choices. By integrating data from thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA), this guide offers a robust framework for understanding and predicting the thermal degradation of this important silver-containing compound.

Introduction: The Significance of Silver Salicylate

Silver(I) salicylate is a metal-organic compound formed from the reaction of a silver(I) salt with salicylic acid.[1] As a derivative of a well-known non-steroidal anti-inflammatory drug (NSAID), and incorporating the potent antimicrobial properties of silver ions, silver salicylate and related complexes are of significant interest in the development of novel therapeutic agents.[2][3] The silver(I) ion's ability to coordinate with bioactive ligands like salicylic acid derivatives can lead to compounds with enhanced stability, controlled ion release, and synergistic biological activities.[2]

Understanding the thermal stability and decomposition pathway of silver salicylate is critical for several reasons:

-

Pharmaceutical Formulation: Knowledge of decomposition temperatures is essential for defining safe manufacturing, processing, and storage conditions to prevent degradation of the active pharmaceutical ingredient (API).[4]

-

Material Science: The thermal decomposition of silver carboxylates is a well-established route for synthesizing metallic silver nanoparticles (AgNPs).[5][6][7] Characterizing the decomposition of silver salicylate provides insights into controlling the size, morphology, and purity of the resulting silver particles for applications in catalysis, electronics, and antimicrobial coatings.[8][9]

-

Safety and Hazard Analysis: Identifying the gaseous byproducts of decomposition is crucial for assessing potential hazards during production or in case of accidental exposure to high temperatures.

This guide will deconstruct the thermal decomposition process, providing both the theoretical framework and the practical methodologies required for its investigation.

The Thermal Decomposition Pathway: A Multi-Stage Process

The thermal decomposition of silver salicylate, like other silver carboxylates, is not a simple, single-step event.[10] It is a complex solid-state reaction involving multiple overlapping physical and chemical transformations. The process is governed by factors such as reaction geometry, heat transfer, and the diffusion of gaseous products from the crystal lattice.[10] Analysis using coupled techniques reveals a pathway that can be broadly segmented into distinct stages.

A thermogravimetric analysis (TGA) and differential thermal analysis (DTA) of a silver salicylate precursor, for instance, shows distinct temperature ranges for mass loss and thermal events, indicating a structured decomposition process.[11] The general pathway for silver carboxylates involves the initial rupture of the Ag-O bond, leading to the formation of metallic silver and the release of CO₂ and various organic products.[12]

Key Decomposition Products:

-

Solid Residue: The primary solid product is metallic silver (Ag).[10][12] The formation of a pure metallic silver phase can be confirmed via X-ray diffraction (XRD) analysis of the residue post-decomposition.[10]

-

Gaseous Products: Evolved gas analysis (EGA) is essential for identifying the volatile products. For silver carboxylates, the principal gaseous product is carbon dioxide (CO₂), resulting from decarboxylation.[12] The salicylate moiety can further decompose into a variety of organic fragments. Studies on the pyrolysis of related compounds like acetylsalicylic acid suggest the evolution of phenol and other aromatic derivatives.[13][14]

The overall decomposition can be conceptually represented as: 2 Ag(C₇H₅O₃) (s) → 2 Ag (s) + 2 CO₂ (g) + Organic Fragments (g)

Proposed Mechanistic Steps

While the precise intermediates for silver salicylate are a subject of ongoing research, a plausible mechanism can be inferred from studies on analogous silver carboxylates, such as silver acetate.[10]

-

Initiation - Ag-O Bond Cleavage: The decomposition is initiated by the thermal cleavage of the silver-oxygen bond within the carboxylate group. This is often the rate-determining step. For most silver carboxylates (excluding oxalate), the Ag-O bond rupture is the primary initiation event.[12]

-

Formation of Intermediates: This cleavage leads to the formation of silver atoms (or small Ag clusters) and a salicylate radical (•C₇H₅O₃).

-

Decarboxylation: The highly unstable salicylate radical rapidly undergoes decarboxylation, releasing a molecule of carbon dioxide (CO₂) and forming a 2-hydroxyphenyl radical.

-

Product Formation & Radical Reactions: The 2-hydroxyphenyl radical can then abstract a hydrogen atom to form phenol or participate in other secondary reactions to produce more complex organic molecules that are observed in the evolved gas stream.

-

Nucleation and Growth of Silver: The silver atoms formed in the initiation step act as nuclei. As the decomposition proceeds, these nuclei grow into larger metallic silver particles.[10] The morphology of these final particles is heavily influenced by the reaction conditions and the presence of organic byproducts which can cap the growing particles.[8]

Below is a diagram illustrating this proposed pathway.

Caption: Proposed thermal decomposition pathway of silver salicylate.

Core Experimental Analysis Techniques

A multi-technique approach is required to fully characterize the thermal decomposition of silver salicylate. The combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis-mass spectrometry (EGA-MS) provides a holistic view of the process.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as a function of temperature or time, providing quantitative data on decomposition stages.[15] DSC measures the heat flow into or out of a sample relative to a reference, identifying endothermic (e.g., melting) and exothermic (e.g., decomposition) events.[16] When run simultaneously on a single instrument (STA, Simultaneous Thermal Analysis), they provide correlated data on mass loss and the associated energetic changes.

| Parameter | Typical Observation for Silver Salicylate | Significance |

| Onset Temperature (T_onset) | The temperature at which significant mass loss begins. | Indicates the lower limit of thermal stability. |

| Decomposition Range | A specific temperature range over which the majority of mass loss occurs. | Defines the primary decomposition window. |

| Mass Loss (%) | The percentage of the initial mass lost during decomposition. | Correlates to the loss of the organic ligand and CO₂, allowing for stoichiometric analysis. |

| DSC Peak(s) | Typically one or more exothermic peaks corresponding to the mass loss events. | Confirms the energetic nature of the decomposition reaction. An endothermic peak prior to decomposition could indicate melting.[17] |

Table 1: Key parameters obtained from TGA/DSC analysis.

Evolved Gas Analysis (EGA)

EGA is critical for identifying the chemical nature of the gaseous products.[18] By coupling the gas outlet of a TGA instrument to a mass spectrometer (TGA-MS), the evolved components can be analyzed in real-time as they are released from the sample.[19] This allows for the correlation of specific gas evolution profiles with the mass loss steps observed in the TGA curve.

For silver salicylate, a TGA-MS experiment would be expected to show:

-

An ion current signal for m/z = 44, corresponding to CO₂, which should peak during the main decomposition step.

-

Ion current signals for fragments characteristic of phenol (e.g., m/z = 94) and other aromatic compounds.

Experimental Protocols & Workflow

Adherence to rigorous, self-validating protocols is essential for obtaining reproducible and trustworthy data.

Overall Experimental Workflow

The logical flow for a comprehensive investigation involves parallel analysis of the thermal profile and the resulting decomposition products.

Sources

- 1. Silver(I) compounds of the anti-inflammatory agents salicylic acid and p-hydroxyl-benzoic acid which modulate cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Silver(I) complexes containing bioactive salicylic acid derivatives: Synthesis, characterization, antibacterial activity, and their underlying mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Silver complex of salicylic acid and its hydrogel-cream in wound healing chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Application of differential scanning calorimetry in evaluation of solid state interactions in tablets containing acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thermal decomposition as route for silver nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. imaging.org [imaging.org]

- 9. Silver Nanoparticles: Synthesis, Characterization, Properties, Applications, and Therapeutic Approaches [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. akjournals.com [akjournals.com]

- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 15. Thermogravimetric analysis | PPTX [slideshare.net]

- 16. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

Silver Salicylate (CAS 528-93-8): A Technical Guide to Its Properties, Synthesis, and Antimicrobial Applications

Abstract